molecular formula C20H26N2O3 B2477976 1-[4-[(3S)-3-Methoxypyrrolidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one CAS No. 2197599-42-9

1-[4-[(3S)-3-Methoxypyrrolidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one

Cat. No.: B2477976
CAS No.: 2197599-42-9
M. Wt: 342.439
InChI Key: CRPGMKUSRRKGMI-KRWDZBQOSA-N
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Description

1-[4-[(3S)-3-Methoxypyrrolidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one is a complex organic compound known for its significant role in medicinal chemistry and pharmacology. The structure of this compound combines a methoxypyrrolidine moiety, a phenylpiperidine core, and a prop-2-en-1-one functionality, contributing to its unique chemical and biological properties.

Synthetic Routes and Reaction Conditions:

  • Step 1: The synthesis starts with the preparation of the methoxypyrrolidine component, typically through the reaction of 3-methoxypropanolamine with a suitable carbonyl source.

  • Step 2: The phenylpiperidine core is synthesized via a nucleophilic aromatic substitution reaction involving phenylamine and a chlorinated piperidine derivative.

  • Step 3: Industrial Production Methods:

  • The industrial production generally employs optimized reaction conditions, including controlled temperatures, pressures, and the use of catalysts to improve yield and purity. Solvent choice and purification techniques are crucial for achieving high-quality end products.

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, forming various oxidative derivatives, especially at the methoxy and prop-2-en-1-one groups.

  • Reduction: Reduction reactions may target the carbonyl groups, leading to the formation of corresponding alcohols or amines.

  • Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly affecting the phenyl and piperidine rings. Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide.

  • Reducing agents: Lithium aluminum hydride, sodium borohydride.

  • Substitution reagents Halogenated compounds, sulfonyl chlorides. : Substitution reagents: Halogenated compounds, sulfonyl chlorides. Major Products Formed:

  • Oxidative derivatives with hydroxyl or carbonyl functionalities.

  • Reduced forms such as alcohols or amines.

  • Substituted phenylpiperidine derivatives.

Chemistry:

  • Used as a model compound in studies exploring reaction mechanisms and organic synthesis techniques. Biology:

  • Acts as a ligand in receptor binding studies to understand protein-ligand interactions. Medicine:

  • Investigated for its potential therapeutic effects, particularly in pain management and neurological disorders. Industry:

  • Utilized in the development of pharmaceuticals and fine chemicals, serving as a building block for more complex molecules.

Molecular Targets and Pathways:

  • This compound exhibits its effects through interactions with specific receptors in the central nervous system, modulating neurotransmitter activity.

  • The methoxypyrrolidine moiety may enhance binding affinity, while the phenylpiperidine structure provides specificity towards certain receptor subtypes.

  • Prop-2-en-1-one groups facilitate crosslinking and interactions with biological macromolecules, contributing to its pharmacological profile.

Comparison:

  • Compared to other methoxypyrrolidine and phenylpiperidine derivatives, this compound offers a unique combination of structural features that enhance its pharmacodynamic and pharmacokinetic properties. List of Similar Compounds:

  • 1-(4-phenylpiperidin-1-yl)propan-2-one

  • 1-[4-(3-methoxypyrrolidin-1-yl)-4-phenylpiperidin-1-yl]ethanone

  • 1-(4-phenyl-4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)propan-1-one

This article provides a thorough overview of this compound, shedding light on its synthesis, chemical behavior, and scientific applications. What else can we dive into?

Properties

IUPAC Name

1-[4-[(3S)-3-methoxypyrrolidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-3-18(23)21-13-10-20(11-14-21,16-7-5-4-6-8-16)19(24)22-12-9-17(15-22)25-2/h3-8,17H,1,9-15H2,2H3/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPGMKUSRRKGMI-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C(=O)C2(CCN(CC2)C(=O)C=C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1CCN(C1)C(=O)C2(CCN(CC2)C(=O)C=C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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